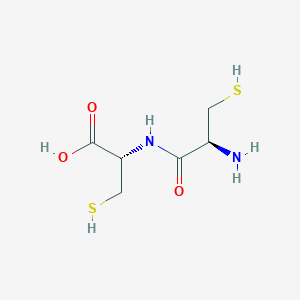
d-Cysteinyl-d-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
d-Cysteinyl-d-cysteine is a dipeptide composed of two d-cysteine molecules linked by a peptide bond. Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes. The d-form of cysteine is less common in nature compared to the l-form, but it has unique properties and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of d-Cysteinyl-d-cysteine typically involves the coupling of two d-cysteine molecules. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
d-Cysteinyl-d-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfides, such as cystine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or other electrophiles can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides like cystine.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether derivatives.
Aplicaciones Científicas De Investigación
d-Cysteinyl-d-cysteine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its role in redox biology and as a component of antioxidant systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for glutathione synthesis.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Mecanismo De Acción
The mechanism of action of d-Cysteinyl-d-cysteine involves its thiol groups, which can participate in redox reactions. These thiol groups can act as nucleophiles, forming disulfide bonds or undergoing oxidation-reduction cycles. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
l-Cysteinyl-l-cysteine: The l-form of the dipeptide, which is more common in nature.
Cystine: The oxidized form of cysteine, consisting of two cysteine molecules linked by a disulfide bond.
Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties.
Uniqueness
d-Cysteinyl-d-cysteine is unique due to its d-configuration, which imparts different biochemical properties compared to its l-counterpart. This uniqueness makes it valuable for specific research applications, particularly in studying the stereochemistry of biological molecules and their interactions.
Propiedades
Fórmula molecular |
C6H12N2O3S2 |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
Clave InChI |
OABOXRPGTFRBFZ-QWWZWVQMSA-N |
SMILES isomérico |
C([C@H](C(=O)N[C@H](CS)C(=O)O)N)S |
SMILES canónico |
C(C(C(=O)NC(CS)C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


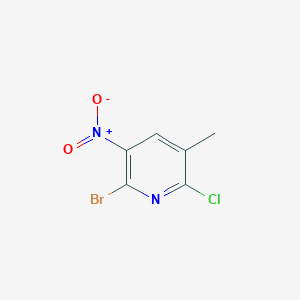
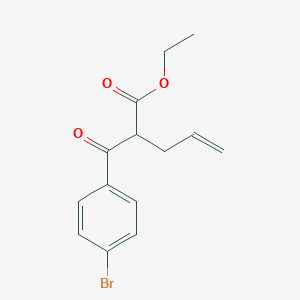

![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
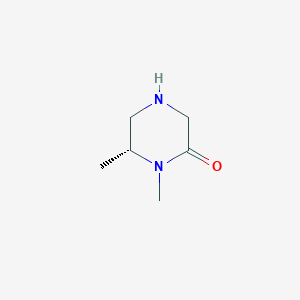
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)


![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
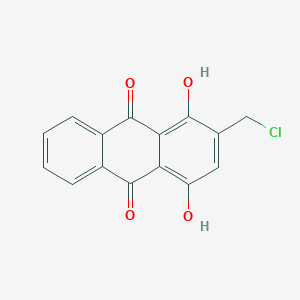
![7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
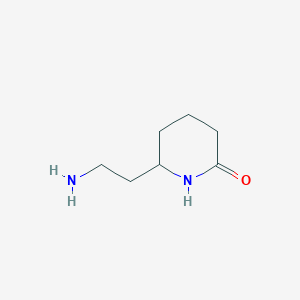
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)
